molecular formula C10H13N3O4 B1366679 tert-Butyl (3-nitropyridin-4-yl)carbamate CAS No. 623562-22-1

tert-Butyl (3-nitropyridin-4-yl)carbamate

Cat. No.: B1366679
CAS No.: 623562-22-1
M. Wt: 239.23 g/mol
InChI Key: OBEIOYAIAXCJDI-UHFFFAOYSA-N
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Description

tert-Butyl (3-nitropyridin-4-yl)carbamate: is a chemical compound with the molecular formula C10H13N3O4 It is a derivative of pyridine, featuring a nitro group at the 3-position and a carbamate group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-nitropyridin-4-yl)carbamate typically involves the reaction of 3-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

[ \text{3-nitropyridine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-Butyl (3-nitropyridin-4-yl)carbamate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 3-Aminopyridine derivative.

    Substitution: Substituted pyridine derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl (3-nitropyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of nitro and carbamate groups on biological systems. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: this compound has potential applications in drug discovery and development. It is investigated for its role in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways.

Comparison with Similar Compounds

  • tert-Butyl (3,5-difluoropyridin-4-yl)carbamate
  • tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate

Comparison:

  • tert-Butyl (3,5-difluoropyridin-4-yl)carbamate features fluorine atoms instead of a nitro group, which affects its reactivity and applications.
  • tert-Butyl (2,6-dibromo-3-nitropyridin-4-yl)carbamate has bromine atoms at the 2 and 6 positions, which influence its chemical behavior and potential uses.

Uniqueness: tert-Butyl (3-nitropyridin-4-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-6-8(7)13(15)16/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEIOYAIAXCJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446503
Record name tert-Butyl (3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623562-22-1
Record name tert-Butyl (3-nitropyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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